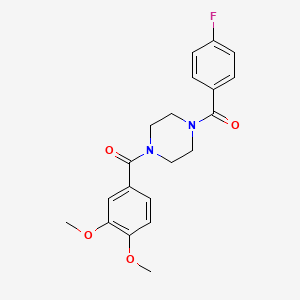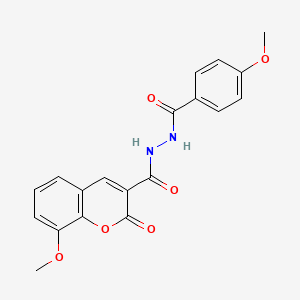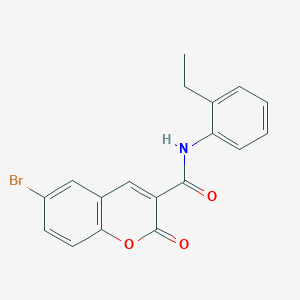![molecular formula C27H25BrN2O2S B3444128 1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3444128.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine
説明
1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BRL-15572 and is classified as a selective serotonin 5-HT1D receptor antagonist.
作用機序
BRL-15572 acts as a selective antagonist of the 5-HT1D receptor, which is primarily found in the brain. This receptor plays a role in the regulation of serotonin levels, which are important for mood regulation and pain perception. By blocking the 5-HT1D receptor, BRL-15572 can increase serotonin release in the brain, which may have therapeutic effects for a variety of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that BRL-15572 can increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, BRL-15572 has been shown to have analgesic effects, which may be due to its ability to increase serotonin levels in the brain. BRL-15572 has also been shown to have anxiolytic effects, which may be due to its ability to regulate serotonin levels in the brain.
実験室実験の利点と制限
One advantage of using BRL-15572 in lab experiments is its high selectivity for the 5-HT1D receptor. This allows researchers to specifically target this receptor and study its effects on various neurological disorders. However, one limitation of using BRL-15572 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on BRL-15572 could focus on its potential as a therapeutic agent for neurological disorders such as migraines, depression, and anxiety disorders. Additionally, further research could investigate the potential of BRL-15572 as a treatment for Parkinson's disease and other movement disorders. Finally, research could focus on developing more soluble forms of BRL-15572 to improve its administration in lab experiments.
科学的研究の応用
BRL-15572 has shown potential as a therapeutic agent for a variety of neurological disorders. Studies have shown that BRL-15572 can act as a potent 5-HT1D receptor antagonist, which may have implications for the treatment of migraines, depression, and anxiety disorders. Additionally, BRL-15572 has been shown to have potential as a treatment for Parkinson's disease, as it can increase dopamine release in the brain.
特性
IUPAC Name |
1-benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O2S/c28-25-15-16-26(24-14-8-7-13-23(24)25)33(31,32)30-19-17-29(18-20-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-16,27H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQPAPESFBDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methylphenoxy)acetyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B3444045.png)

![ethyl 2-[(2-ethoxy-2-oxoethyl)thio]-4-imino-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3444054.png)


![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3444091.png)
![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B3444094.png)
![1-(4-methylphenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B3444101.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethanone](/img/structure/B3444114.png)
![methyl 2-[({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3444122.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-1H-benzimidazole](/img/structure/B3444126.png)

![8-allyl-3-[(4-benzyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3444137.png)
